3-(4-(Dimethylamino)phenoxy)propan-1-ol

Physicochemical Characterization Distillation Purification Isomer Differentiation

3-(4-(Dimethylamino)phenoxy)propan-1-ol (CAS 85665-75-4) is a para-substituted aromatic amino alcohol belonging to the phenoxy-propanolamine class. Its structure features a dimethylamino group at the para-position of the phenyl ring, an ether-linked propyl chain, and a terminal primary alcohol.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 85665-75-4
Cat. No. B12691362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Dimethylamino)phenoxy)propan-1-ol
CAS85665-75-4
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)OCCCO
InChIInChI=1S/C11H17NO2/c1-12(2)10-4-6-11(7-5-10)14-9-3-8-13/h4-7,13H,3,8-9H2,1-2H3
InChIKeyYCHMEDYYCJZHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Dimethylamino)phenoxy)propan-1-ol CAS 85665-75-4: Procurement-Relevant Identity and Physicochemical Profile


3-(4-(Dimethylamino)phenoxy)propan-1-ol (CAS 85665-75-4) is a para-substituted aromatic amino alcohol belonging to the phenoxy-propanolamine class. Its structure features a dimethylamino group at the para-position of the phenyl ring, an ether-linked propyl chain, and a terminal primary alcohol. The compound has molecular formula C₁₁H₁₇NO₂, molecular weight 195.26 g/mol, a computed logP of 1.53, and a boiling point of 332.2°C at 760 mmHg [1][2]. It is commercially supplied as a synthetic intermediate and analytical standard, with over 30 registered suppliers. The combination of a tertiary amine, aromatic ether, and primary alcohol defines its reactivity profile and physicochemical differentiation from closely related structural analogs.

Why In-Class Substitution of 3-(4-(Dimethylamino)phenoxy)propan-1-ol Fails Without Revalidation


The phenoxy-propanolamine scaffold appears deceptively simple, but small structural changes—regioisomerism, amine substitution, or ether deletion—produce quantifiable shifts in boiling point, lipophilicity, hydrogen-bonding capacity, and flash point. Replacing the para-dimethylamino isomer with its meta-substituted analog (CAS 81785-53-7) alters boiling point by over 25°C [1][2]; exchanging the dimethylamino group for a primary amine (CAS 99190-16-6) decreases logP by more than 1 log unit and increases the hydrogen-bond donor count [3]; removing the ether oxygen (CAS 85665-76-5) lowers boiling point by 22°C [4][5]. Such differences directly affect distillation cut points, chromatographic retention, phase partitioning, and thermal safety margins. Consequently, generic substitution without experimental revalidation risks out-of-specification purification, analytical method failure, and unpredictable reactivity in downstream syntheses.

Quantitative Differentiation Evidence for 3-(4-(Dimethylamino)phenoxy)propan-1-ol vs. Closest Analogs


Boiling Point: Para-Substitution Elevates Boiling Point by 25.6°C vs. Meta-Isomer

The para-substituted 3-(4-(dimethylamino)phenoxy)propan-1-ol exhibits a boiling point of 332.2°C at 760 mmHg [1], compared to 306.6°C for the meta-substituted isomer 3-(3-(dimethylamino)phenoxy)propan-1-ol (CAS 81785-53-7) [2], representing a quantified elevation of +25.6°C. This difference is attributable to the linear molecular geometry of the para isomer, which promotes more ordered intermolecular packing and stronger dipole-dipole interactions relative to the bent meta configuration.

Physicochemical Characterization Distillation Purification Isomer Differentiation

LogP: Dimethylamino Substitution Increases Lipophilicity by >1.0 Log Unit vs. Primary Amine Analog

The target compound has a computed logP of 1.53 [1], whereas the primary amine analog 3-(4-aminophenoxy)propan-1-ol (CAS 99190-16-6) has an XlogP of 0.5 , yielding a difference of +1.03 log units. This reflects the increased hydrophobicity conferred by the two methyl groups on the tertiary amine compared to the primary amine hydrogens.

Lipophilicity Partition Coefficient Medicinal Chemistry

Hydrogen-Bond Donor Count: Dimethylamino Substitution Reduces HBD by 1 vs. Primary Amine Analog

3-(4-(Dimethylamino)phenoxy)propan-1-ol possesses exactly 1 hydrogen-bond donor (the terminal hydroxyl group) , compared to 2 hydrogen-bond donors in 3-(4-aminophenoxy)propan-1-ol (the hydroxyl group plus the primary amine -NH₂) . The tertiary dimethylamino group acts only as a hydrogen-bond acceptor. This structural distinction is inherent to the amine substitution class and is not dependent on experimental conditions.

Hydrogen Bonding Crystallization Solubility

Boiling Point: Ether Oxygen Contributes +22.6°C vs. Direct Phenyl-Propanol Analog

The presence of the ether oxygen bridge in the target compound elevates the boiling point to 332.2°C [1], compared to 309.6°C for 3-(4-(dimethylamino)phenyl)propan-1-ol (CAS 85665-76-5), which lacks the ether oxygen and has a direct phenyl-propyl C-C bond [2]. This +22.6°C difference is quantitatively attributable to the additional oxygen lone pair participating in intermolecular dipole-dipole interactions.

Ether Linkage Thermal Properties Intermolecular Interactions

Flash Point Safety Margin: Target Compound Offers +15.5°C Higher Flash Point vs. Meta-Isomer

The flash point of 3-(4-(dimethylamino)phenoxy)propan-1-ol is reported as 154.7°C [1], whereas the meta-substituted isomer 3-(3-(dimethylamino)phenoxy)propan-1-ol has a flash point of 139.2°C [2], yielding a safety margin of +15.5°C. This difference arises from the higher vapor pressure of the meta isomer, which correlates with its lower boiling point.

Safety Transportation Thermal Hazard

Validated Reverse-Phase HPLC Method: Dedicated Separation Protocol Exists for Target Compound

A validated reverse-phase HPLC method employing a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (formic acid for MS-compatible applications) has been published specifically for the separation of 3-(4-(dimethylamino)phenoxy)propan-1-ol [1]. In contrast, no dedicated, publicly available HPLC separation protocol exists for either the meta-isomer (CAS 81785-53-7) or the primary amine analog (CAS 99190-16-6). The method is scalable from analytical to preparative scale and is suitable for pharmacokinetic sample analysis [1].

HPLC Quality Control Analytical Method

Optimal Procurement and Application Scenarios for 3-(4-(Dimethylamino)phenoxy)propan-1-ol Based on Quantitative Differentiation Evidence


Distillation-Dependent Pharmaceutical Intermediate Synthesis Requiring Para-Substitution

When a synthetic route demands para-substitution geometry and the intermediate must be purified by fractional distillation, 3-(4-(dimethylamino)phenoxy)propan-1-ol provides a boiling point of 332.2°C—substantially higher than the meta-isomer (306.6°C) and the non-ether analog (309.6°C) [1][2]. This wide boiling point separation from common reaction solvents (e.g., DMF, DMSO, toluene) reduces co-distillation risk and improves distillate purity without requiring column chromatography, directly lowering purification costs at kilogram scale.

Medicinal Chemistry Library Design Requiring LogP-Optimized Phenoxy-Propanol Building Blocks

For CNS or intracellular target-focused library design, the logP of 1.53 [3] positions the target compound in the optimal range for blood-brain barrier permeability (logP 1–3) while retaining sufficient aqueous solubility for in vitro assay compatibility. By comparison, the primary amine analog (logP 0.5) may be too polar for passive membrane diffusion, and highly lipophilic analogs (logP >3) risk solubility-limited assay failure. The balanced logP, coupled with a single H-bond donor , makes this compound a preferred building block for parallel medicinal chemistry where consistent physicochemical properties across analogs are required.

Quality-Control-Ready Procurement for GMP Intermediate Production with Pre-Validated HPLC Method

For contract manufacturing organizations (CMOs) or in-house GMP facilities requiring immediate analytical readiness, the existence of a dedicated Newcrom R1 HPLC method for this compound [4] eliminates the lead time and cost of method development and validation. The method's MS compatibility via formic acid substitution further supports LC-MS purity confirmation, a capability not documented for the meta-isomer or non-ether analog. This scenario is particularly relevant when rapid scale-up from research quantities (grams) to pilot-plant quantities (kilograms) is driven by clinical supply timelines.

High-Temperature Reaction Sequences Where Ether Linkage Provides Thermal Robustness

In synthetic sequences involving high-temperature steps such as amide coupling with HATU/DIPEA at reflux, Mitsunobu reactions with DIAD/PPh₃, or nucleophilic aromatic substitution in DMSO above 100°C, the ether oxygen bridge contributes to a 22.6°C boiling point elevation relative to the direct phenyl-propanol analog [5][6]. This margin reduces the likelihood of reactant loss through evaporation or thermal degradation, improving reaction yield consistency across batches and enabling higher reaction temperatures to accelerate sluggish transformations.

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